molecular formula C15H14 B14048246 2-Deuterio-9,9-dimethylfluorene

2-Deuterio-9,9-dimethylfluorene

Cat. No.: B14048246
M. Wt: 195.28 g/mol
InChI Key: ZHQNDEHZACHHTA-UICOGKGYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2-D is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position, which significantly alters its chemical behavior and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-9H-fluorene-2-D typically involves the methylation of fluorene. One common method uses dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is carried out in an organic solvent system at a controlled temperature, which ensures a stable reaction process and improved economic efficiency . This method is environmentally friendly as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .

Industrial Production Methods

In industrial settings, the production of 9,9-Dimethyl-9H-fluorene-2-D follows similar synthetic routes but on a larger scale. The use of dimethyl carbonate remains prevalent due to its cost-effectiveness and reduced environmental impact. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9H-fluorene-2-D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes .

Scientific Research Applications

9,9-Dimethyl-9H-fluorene-2-D has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Dimethyl-9H-fluorene-2-D exerts its effects is primarily through its interaction with molecular targets and pathways. Its structure allows for significant π-electron conjugation, which enhances its electronic properties and makes it an effective component in electronic devices. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9-Dimethyl-9H-fluorene-2-D apart from these similar compounds is its specific structural configuration, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

Molecular Formula

C15H14

Molecular Weight

195.28 g/mol

IUPAC Name

2-deuterio-9,9-dimethylfluorene

InChI

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3/i5D

InChI Key

ZHQNDEHZACHHTA-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC=C2C3=CC=CC=C3C(C2=C1)(C)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C

Origin of Product

United States

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